molecular formula C20H21ClN4O3S2 B292577 ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate

ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate

Cat. No. B292577
M. Wt: 465 g/mol
InChI Key: ZYHFBKIBSJYPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate, also known as CTASA, is a synthetic compound that has gained attention in scientific research due to its potential use in various applications.

Mechanism of Action

The mechanism of action of ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate is not fully understood. However, studies have shown that ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate induces apoptosis, or programmed cell death, in cancer cells. This is believed to be due to the inhibition of certain enzymes that are essential for cell survival. Additionally, ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects
ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate has been shown to have various biochemical and physiological effects. Studies have shown that ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate can induce DNA damage and inhibit cell proliferation in cancer cells. Additionally, ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate has been shown to activate certain signaling pathways that are involved in cell death. In terms of physiological effects, ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate in lab experiments is its potent cytotoxic effects on cancer cells. This makes it a potential candidate for cancer therapy. Additionally, ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate has been shown to have anti-inflammatory and antioxidant properties, which could be useful in studying various diseases. However, one limitation of using ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are many potential future directions for ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate research. One direction is to further study its potential use in cancer therapy. Additionally, ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and other neurodegenerative disorders. Furthermore, future research could focus on developing more efficient synthesis methods for ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate, which could make it more accessible for scientific research.

Synthesis Methods

Ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method is complex and requires expertise in organic chemistry. The first step involves the reaction of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate to form ethyl 2-(4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylthio)acetate. The second step involves the reaction of the product from the first step with 4-chloroaniline to form ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate.

Scientific Research Applications

Ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate has potent cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C20H21ClN4O3S2

Molecular Weight

465 g/mol

IUPAC Name

ethyl 2-(4-chloro-N-[2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]anilino)acetate

InChI

InChI=1S/C20H21ClN4O3S2/c1-3-24-19(16-6-5-11-29-16)22-23-20(24)30-13-17(26)25(12-18(27)28-4-2)15-9-7-14(21)8-10-15/h5-11H,3-4,12-13H2,1-2H3

InChI Key

ZYHFBKIBSJYPOZ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)N(CC(=O)OCC)C2=CC=C(C=C2)Cl)C3=CC=CS3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N(CC(=O)OCC)C2=CC=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

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